molecular formula C19H30N2O2 B3814009 N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide

N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide

Cat. No. B3814009
M. Wt: 318.5 g/mol
InChI Key: JLVCBZAOZZHNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide, also known as MPMP, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 1976 by researchers at Janssen Pharmaceutica. Since then, MPMP has been used in scientific research to study the mechanism of action of opioids and their effects on the body.

Mechanism of Action

N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the mu-opioid receptor leads to the reduction of pain perception and the induction of euphoria.
Biochemical and Physiological Effects:
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, making it useful in the treatment of pain. N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has also been shown to induce sedation and respiratory depression, which can be useful in the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the pharmacological properties of opioids. However, one limitation of using N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide is used responsibly and ethically in lab experiments.

Future Directions

There are several future directions for research involving N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide. One area of research is the development of new opioids that have improved analgesic properties and fewer side effects. Another area of research is the development of new treatments for opioid addiction and overdose. Additionally, researchers are interested in studying the long-term effects of opioids on the brain and body, including their potential for neurotoxicity and cognitive impairment.

Scientific Research Applications

N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has been used extensively in scientific research to study the mechanism of action of opioids and their effects on the body. It has been used in both in vitro and in vivo studies to investigate the pharmacological properties of opioids. N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has been used to study the binding affinity of opioids to opioid receptors and their effects on the central nervous system.

properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-19(22)20(2)14-17-6-5-12-21(15-17)13-11-16-7-9-18(23-3)10-8-16/h7-10,17H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVCBZAOZZHNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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